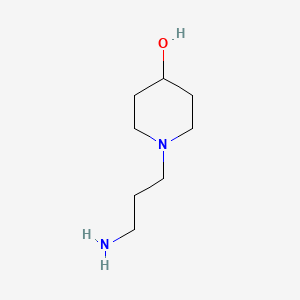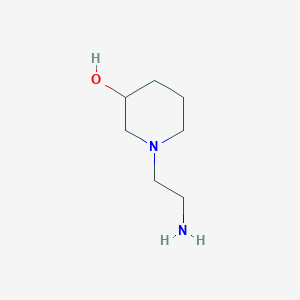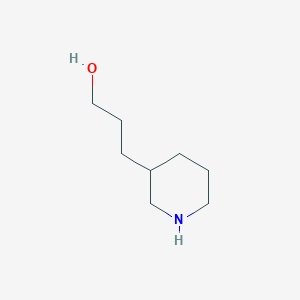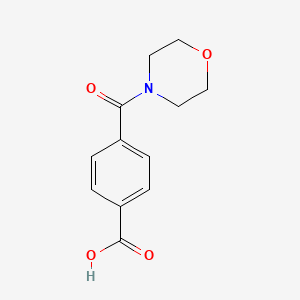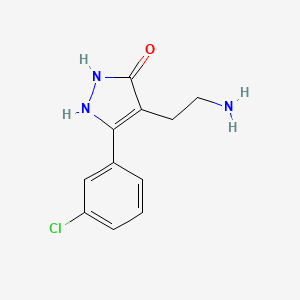
4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one" is a derivative of the 3H-pyrazol-3-one family, which is known for its diverse biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related pyrazole derivatives has been described in the literature. For instance, a four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives was catalyzed by trichloroacetic acid or ceric sulfate, yielding excellent product yields in short reaction times . Additionally, the synthesis of various N-substituted 4-amino-3,5-diphenyl-1H-pyrazoles has been reported, indicating the versatility of the pyrazole core in accommodating different substituents . These methods could potentially be adapted for the synthesis of "4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one."
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction and spectroscopic techniques. For example, the crystal and molecular structure of a 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined, and its geometry was analyzed using density functional theory (DFT) calculations . Similarly, the structure of a 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one was established, revealing intramolecular hydrogen bonding . These studies provide a foundation for understanding the structural aspects of "4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one."
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from the chemical reactions they undergo. The presence of amino groups in these compounds suggests the possibility of forming hydrogen bonds and engaging in nucleophilic substitution reactions. The literature reports intermolecular and intramolecular hydrogen bonding in similar compounds, which could influence the reactivity and stability of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The presence of chlorophenyl and aminoethyl groups in the compound of interest suggests potential for significant polarizability and the ability to participate in hydrogen bonding, which could affect solubility and melting point. The reported hyperpolarizability of a related compound indicates potential applications in nonlinear optics (NLO) . These insights can be extrapolated to predict the properties of "4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one."
Scientific Research Applications
1. Role in Heterocyclic Compounds Synthesis
4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one and its derivatives are noted for their reactivity, making them valuable building blocks in the synthesis of heterocyclic compounds. These compounds can be utilized in generating various classes of heterocyclic structures, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Their unique reactivity provides mild reaction conditions for generating diverse heterocyclic compounds and dyes from various precursors, highlighting their significance in the field of organic synthesis (Gomaa & Ali, 2020).
2. Environmental Chemistry and Isomer Analysis
In environmental chemistry, the isomeric composition of organic pollutants, including compounds related to 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, is crucial. Studies on pollutants like DDT have shown that isomer-specific analysis can provide insights into environmental processes such as biotransformation and inter-compartment transfer. This underlines the importance of understanding the environmental fate and isomer-specific behaviors of related chlorophenyl compounds (Ricking & Schwarzbauer, 2012).
3. Pharmacological and Biological Properties
Compounds structurally similar to 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, such as chromones, exhibit significant physiological activities including anti-inflammatory, antidiabetic, anticancer, and other therapeutic roles. The antioxidant properties of these compounds are crucial for neutralizing active oxygen and curtailing free radical processes, thereby mitigating cell impairment and various diseases. This illustrates the pharmacological potential of structurally related compounds in medical and therapeutic applications (Yadav et al., 2014).
properties
IUPAC Name |
4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-8-3-1-2-7(6-8)10-9(4-5-13)11(16)15-14-10/h1-3,6H,4-5,13H2,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRIOKRJWOOFTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=O)NN2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170829 |
Source


|
| Record name | 4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
CAS RN |
881040-96-6 |
Source


|
| Record name | 4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




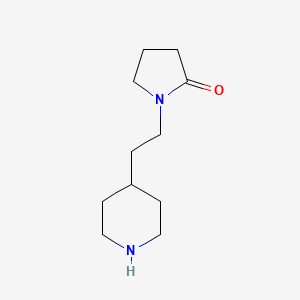
![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)
